molecular formula C21H21NO4S2 B2702481 (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 1448063-98-6

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2702481
CAS RN: 1448063-98-6
M. Wt: 415.52
InChI Key: IKUQUNMZEDUPRE-UHFFFAOYSA-N
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Description

The compound (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule that contains several functional groups and structural motifs, including a furan ring, a thiophene ring, a piperidine ring, and a phenyl ring . These structural motifs are common in many biologically active compounds and pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. As mentioned earlier, the synthesis of similar compounds often involves various organic reactions .

Scientific Research Applications

properties

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c23-21(17-5-3-16(4-6-17)18-9-13-27-14-18)22-10-7-20(8-11-22)28(24,25)15-19-2-1-12-26-19/h1-6,9,12-14,20H,7-8,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUQUNMZEDUPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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